![molecular formula C22H29OP B12868573 2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)
2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol is a complex organic compound that belongs to the class of phosphine ligands. These ligands are widely used in various chemical reactions, particularly in catalysis. The compound is characterized by its unique structure, which includes a biphenyl backbone substituted with a tert-butyl group, a cyclohexyl group, and a phosphino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Phosphino Group: The phosphino group is introduced through a reaction with a suitable phosphine reagent, such as tert-butyl(cyclohexyl)phosphine.
Hydroxylation: The hydroxyl group is introduced at the 2-position of the biphenyl backbone through a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The compound can participate in substitution reactions, where the phosphino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions like Suzuki, Heck, and Stille couplings.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mécanisme D'action
The mechanism of action of 2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol involves its role as a ligand in catalytic reactions. The phosphino group coordinates with metal ions, forming stable complexes that facilitate various chemical transformations. The biphenyl backbone provides steric hindrance, enhancing the selectivity and efficiency of the catalytic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Similar in structure but lacks the cyclohexyl group.
tBuBrettPhos: Contains a tert-butyl group and a biphenyl backbone but has different substituents on the biphenyl ring.
RockPhos: Another biphenyl-based phosphine ligand with different substituents.
Uniqueness
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol is unique due to the presence of both tert-butyl and cyclohexyl groups, which provide a combination of steric and electronic effects that enhance its catalytic properties. This makes it particularly effective in certain cross-coupling reactions where other ligands may not perform as well.
Propriétés
Formule moléculaire |
C22H29OP |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-[2-[tert-butyl(cyclohexyl)phosphanyl]phenyl]phenol |
InChI |
InChI=1S/C22H29OP/c1-22(2,3)24(17-11-5-4-6-12-17)21-16-10-8-14-19(21)18-13-7-9-15-20(18)23/h7-10,13-17,23H,4-6,11-12H2,1-3H3 |
Clé InChI |
AAUMYHSNDIYWOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



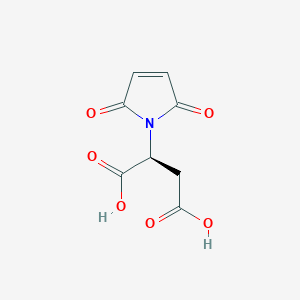
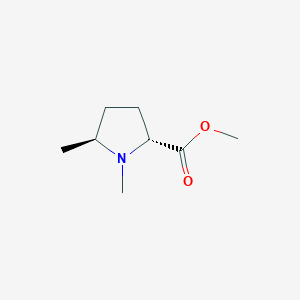
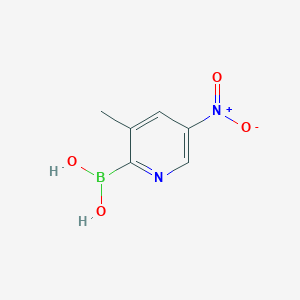
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
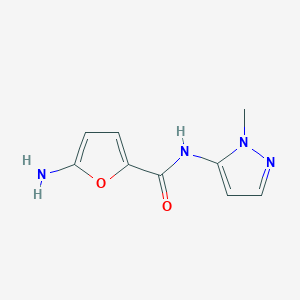
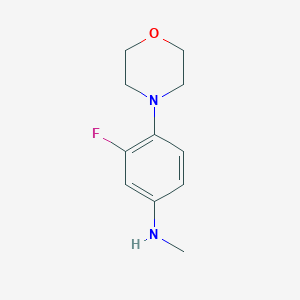
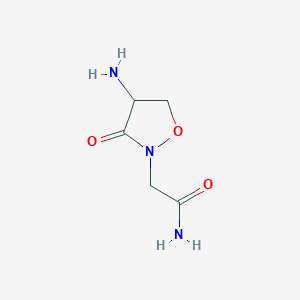
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
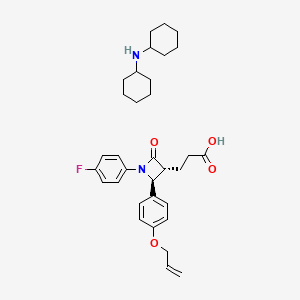
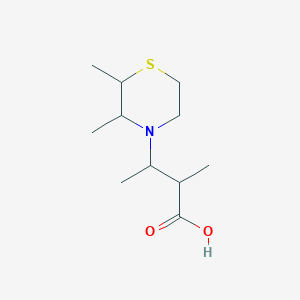
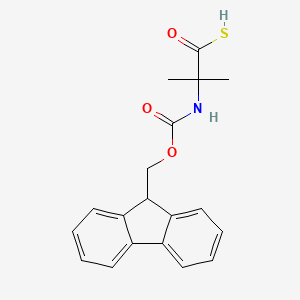
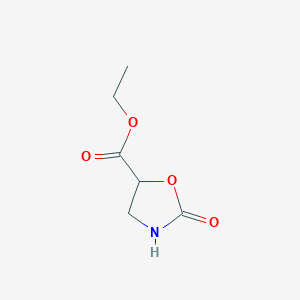
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
